molecular formula C24H28N2O2S B2981808 (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1206999-74-7

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2981808
CAS RN: 1206999-74-7
M. Wt: 408.56
InChI Key: MEMUUJHBZVCSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C24H28N2O2S and its molecular weight is 408.56. The purity is usually 95%.
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Scientific Research Applications

Tubulin Polymerization Inhibitors

Compounds derived from tricyclic heterocycles, including those with phenylpiperazine moieties, have been shown to possess excellent antiproliferative properties against a wide range of cancer cell lines by inhibiting tubulin polymerization. Such compounds demonstrate potential as novel cancer therapeutics due to their ability to induce G2/M phase cell cycle arrest in tumor cells (H. Prinz et al., 2017).

Anticancer and Antituberculosis Activity

A series of compounds with a structure incorporating elements similar to the queried compound have been synthesized and shown significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. These findings suggest the potential of such compounds in the development of treatments for cancer and tuberculosis (S. Mallikarjuna et al., 2014).

Antimicrobial Activities

Novel triazole derivatives, including those with piperazine components, have exhibited good or moderate activities against various microorganisms, indicating their potential use as antimicrobial agents (H. Bektaş et al., 2007).

Histamine H3 Receptor Antagonists

Phenyl(piperazin-1-yl)methanones have been identified as potent histamine H3 receptor antagonists, showing promise for the development of therapeutics targeting disorders related to the central nervous system, including sleep disorders (M. Letavic et al., 2015).

HIV Entry Inhibitors

Compounds acting as noncompetitive allosteric antagonists of the CCR5 receptor have shown potent antiviral effects for HIV-1, suggesting their use as novel HIV entry inhibitors (C. Watson et al., 2005).

Mechanism of Action

properties

IUPAC Name

(2-phenylcyclopropyl)-[4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2S/c27-22(20-17-19(20)18-7-2-1-3-8-18)25-12-14-26(15-13-25)23(28)24(10-4-5-11-24)21-9-6-16-29-21/h1-3,6-9,16,19-20H,4-5,10-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMUUJHBZVCSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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